Enhanced TCR 2D Affinity of gp33-41 (41M) Versus Native 41C and 41CGI Variants
The LCMV gp33-41 (41M) peptide demonstrates augmented 2D TCR affinity compared to the native 41C (KAVYNFATC) and the extended 41CGI (KAVYNFATCGI) variants [1]. While previous affinity measurements using purified proteins revealed minimal differences, highly sensitive 2D micropipette adhesion frequency and biomembrane force probe assays established a clear hierarchy in TCR 2D affinity where 41M > 41C > 41CGI [2].
| Evidence Dimension | 2D TCR:pMHC affinity (effective 2D affinity) |
|---|---|
| Target Compound Data | Augmented (highest affinity among variants) |
| Comparator Or Baseline | 41C (KAVYNFATC) and 41CGI (KAVYNFATCGI): lower 2D affinity |
| Quantified Difference | Hierarchy: 41M > 41C > 41CGI |
| Conditions | 2D micropipette adhesion frequency assay (2D-MP) and biomembrane force probe (BFP); P14 TCR transgenic T cells; H-2Db MHC class I |
Why This Matters
The 41M substitution yields higher effective TCR affinity than native variants, which may influence the magnitude and quality of CD8+ T cell activation in functional assays, making it the preferred agonist ligand for in vitro studies.
- [1] Kolawole EM, Andargachew R, Liu B, et al. 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes. Front Immunol. 2018;9:2348. View Source
- [2] Kolawole EM, Andargachew R, Liu B, et al. 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes. Front Immunol. 2018;9:2348. PMID: 30374353. View Source
